molecular formula C30H22 B081264 octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene CAS No. 14707-22-3

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene

Cat. No.: B081264
CAS No.: 14707-22-3
M. Wt: 382.5 g/mol
InChI Key: CJQQDNYXMCQYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is a unique compound belonging to the class of ortho-cyclophanes. It is characterized by its four aromatic moieties, two of which are held together in a quasi-parallel or cleft-shaped arrangement . This structural arrangement provides multiple coordination sites, making this compound an interesting subject for various chemical studies.

Preparation Methods

The synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene typically involves several reaction steps, starting from anthracene. One common method is a one-pot, three-step synthesis of this compound N-methyl-5a,11a-dicarboximide employing 2,3-dibromo-N-methylmaleimide as an acetylene equivalent . This thermal reaction is simpler compared to sequential multi-step [4+2] cycloaddition routes. The Diels-Alder reaction is often employed in the synthesis of this compound, which involves the cycloaddition of anthracene with 1,2-dibromomaleic anhydride, followed by debromination and another cycloaddition step .

Chemical Reactions Analysis

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include silver ions (Ag+), which can coordinate with this compound at multiple sites . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene has several scientific research applications, including:

Mechanism of Action

The mechanism by which octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene exerts its effects involves its ability to coordinate with metal ions, such as silver ions. This coordination modifies the electron density of this compound, thereby modulating its reactivity . The molecular targets and pathways involved include the π-stacking and cation-π interactions, which are stabilized by electron-donating groups and destabilized by electron-withdrawing groups .

Comparison with Similar Compounds

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is unique due to its multiple coordination sites and the ability to stabilize multiple metal ions simultaneously. Similar compounds include other ortho-cyclophanes and polycyclic aromatic hydrocarbons. this compound’s quasi-parallel arrangement of aromatic rings and its ability to stabilize up to five silver ions simultaneously set it apart from other compounds .

Properties

CAS No.

14707-22-3

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene

InChI

InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H

InChI Key

CJQQDNYXMCQYND-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68

Origin of Product

United States

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